molecular formula C10H8O4 B12546136 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- CAS No. 142532-62-5

1,4-Benzodioxin-2-carboxylic acid, 3-methyl-

Cat. No.: B12546136
CAS No.: 142532-62-5
M. Wt: 192.17 g/mol
InChI Key: XGWWPNZMHWZURE-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a chemical compound belonging to the benzodioxin family. This compound features a benzodioxin ring structure with a carboxylic acid group at the second position and a methyl group at the third position. The benzodioxin scaffold is known for its wide application in various fields, including medicinal chemistry, due to its bioactivity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the third position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction is typically carried out at low temperatures (e.g., -78°C) to ensure selectivity and yield. After the reaction, the mixture is warmed to room temperature and quenched with a saturated solution of ammonium chloride .

Industrial Production Methods

Industrial production methods for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .

Properties

CAS No.

142532-62-5

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-methyl-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12)

InChI Key

XGWWPNZMHWZURE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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